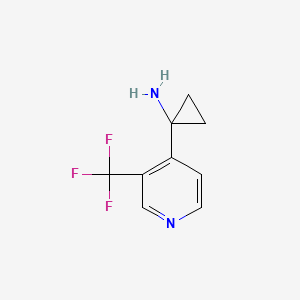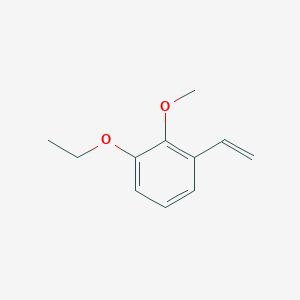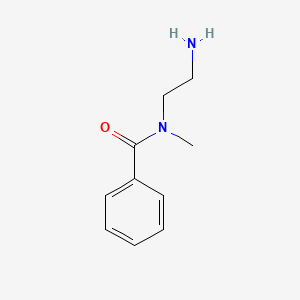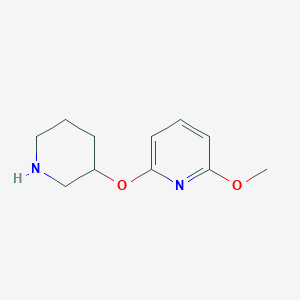![molecular formula C14H27NO3 B13523964 tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B13523964.png)
tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C14H27NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclobutyl ring. This compound is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to the cyclobutyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-tert-butyl-1-(hydroxymethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and other biomolecules .
Medicine: It can be used in the design and synthesis of novel drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and hydroxymethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl [3-(hydroxymethyl)cyclobutyl]carbamate
Comparison: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is unique due to the presence of both tert-butyl and hydroxymethyl groups on the cyclobutyl ring. This combination provides enhanced stability and reactivity compared to similar compounds. The presence of the carbamate group also allows for selective interactions with biological targets, making it valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H27NO3 |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,17) |
InChI-Schlüssel |
YJUGGZFYUUAFIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC(C1)(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



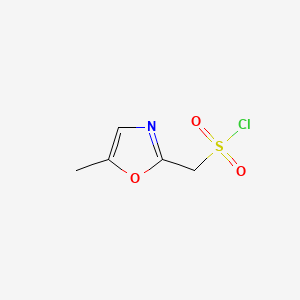
![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

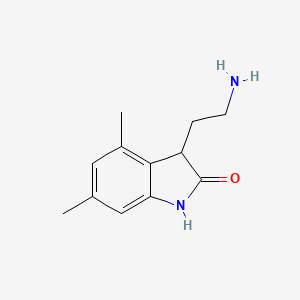
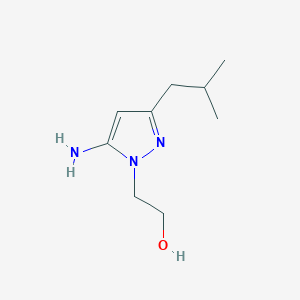
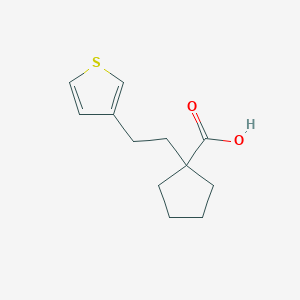
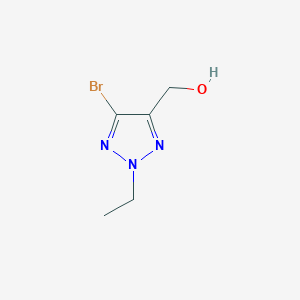
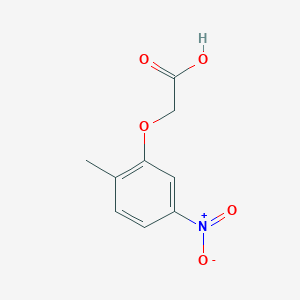
amine](/img/structure/B13523951.png)
